molecular formula C8H9NO2S B13008998 2-Methyl-6-(methylthio)nicotinic acid

2-Methyl-6-(methylthio)nicotinic acid

Cat. No.: B13008998
M. Wt: 183.23 g/mol
InChI Key: HUYBFOHLVMQBPF-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylthio)nicotinic Acid (CAS 137347-37-6) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C7H7NO2S and a molecular weight of 169.20 g/mol, this nicotinic acid derivative is provided with a purity of ≥95% . As a substituted nicotinic acid, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Nicotinic acid derivatives are known for their broad relevance in pharmaceutical and biochemical research, often acting as key intermediates in the synthesis of more complex molecules . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers should refer to the material safety data sheet for proper handling, storage, and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-methyl-6-methylsulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11)

InChI Key

HUYBFOHLVMQBPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Strategies for 2-Methyl-6-(methylthio)nicotinic Acid and its Close Analogs

The synthesis of the target molecule can be approached by creating the substituted pyridine (B92270) ring system and then installing the desired functional groups in the correct positions. Key intermediates often include halogenated or oxygenated pyridine derivatives.

Alkylation Reactions for Methylthio Group Introduction

A primary method for introducing the methylthio group at the C-6 position of the pyridine ring is through nucleophilic aromatic substitution. This typically involves a precursor with a good leaving group, such as a chlorine atom, at the target position. The reaction of a 2-methyl-6-chloronicotinic acid derivative with a sulfur nucleophile like sodium methanethiolate (B1210775) (NaSMe) results in the displacement of the chloride and the formation of the C-S bond.

An analogous reaction is the treatment of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with sodium methoxide, which results in the substitution of one of the chloro groups with a methoxy (B1213986) group. chemicalbook.com A similar regioselective substitution can be anticipated with a sulfur nucleophile.

Alternatively, the methylthio group can be introduced by S-alkylation of a corresponding pyridinethione (thioxo) derivative. This involves the thionation of a pyridone (2-oxo) intermediate, followed by alkylation with an agent like methyl iodide. For instance, the related compound 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile has been synthesized, demonstrating the viability of introducing the methylthio group onto a pre-existing substituted pyridine ring. scirp.org

Table 1: Representative Alkylation Reactions for Thioether Synthesis

Precursor Reagent(s) Product Reference
2,6-Dichloro-4-methylnicotinonitrile Sodium Methoxide, Methanol (B129727) 6-Chloro-2-methoxy-4-methylnicotinonitrile chemicalbook.com

Cyclization and Ring-Forming Reactions for Pyridine Core Construction

The synthesis of the core pyridine structure can be achieved through various cyclization strategies. One common approach involves the condensation of acyclic precursors. For example, 2-pyridone derivatives, which are key intermediates, can be synthesized from the reaction of β-amino enones with active methylene (B1212753) compounds. researchgate.net

A plausible route to a precursor for the target molecule begins with the reaction of 4-(dimethylamino)but-3-en-2-one with cyanoacetamide. This condensation and subsequent cyclization lead to the formation of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. researchgate.net This pyridone can then be further functionalized. A similar strategy involves the reaction of (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile (B47326) to first form an intermediate, 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide, which is then cyclized and chlorinated to yield 2-chloro-4-methyl nicotinonitrile. google.com

Table 2: Cyclization Reaction for Pyridine Core Synthesis

Reactant 1 Reactant 2 Intermediate/Product Reference
4-(Dimethylamino)but-3-en-2-one Cyanoacetamide 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile researchgate.net

Functional Group Interconversions on Pyridine Carboxylic Acids

Functional group interconversions are critical for transforming intermediates into the final product. Two key transformations in the synthesis of this compound are the conversion of a pyridone to a chloropyridine and the hydrolysis of a nitrile to a carboxylic acid.

The 2-pyridone (or its tautomer, 2-hydroxypyridine) obtained from cyclization can be converted to the more reactive 2-chloropyridine (B119429) derivative using standard chlorinating agents like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). google.comorgsyn.org This step is crucial for enabling the subsequent nucleophilic substitution to introduce the methylthio group.

The final step in forming the carboxylic acid moiety is typically the hydrolysis of a nitrile group at the C-3 position. This transformation can be carried out under either acidic or basic conditions. Biocatalytic methods using nitrilase enzymes also offer a mild and selective alternative for nitrile hydrolysis to the corresponding carboxylic acid. researchgate.net Industrially, pyridine carboxylic acids like nicotinic acid are often produced by the oxidation of alkylpyridines, such as the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid, which yields 6-methylnicotinic acid as a byproduct. nih.govchemicalbook.com

Derivatization of this compound

The carboxylic acid and pyridine nitrogen of this compound allow for a range of derivatization reactions, primarily focusing on the carboxyl group.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted to its corresponding esters through various esterification methods. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst like sulfuric acid or gaseous hydrogen chloride. prepchem.com

For example, a standard procedure for the synthesis of methyl 6-methylnicotinate (B8608588) involves refluxing 6-methylnicotinic acid in methanol saturated with gaseous hydrogen chloride. prepchem.com Another documented method uses sulfuric acid as the catalyst in methanol at reflux. chemicalbook.com These methods are directly applicable to this compound.

Table 3: Representative Esterification Reactions

Carboxylic Acid Reagent(s) Product Reference
6-Methylnicotinic acid Methanol, gaseous HCl Methyl 6-methylnicotinate prepchem.com

Amidation Reactions and Nicotinamide (B372718) Derivatives Synthesis

The synthesis of nicotinamide derivatives from this compound involves the formation of an amide bond. This typically requires the activation of the carboxylic acid group. A common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride. This can be achieved by treatment with reagents like oxalyl chloride or thionyl chloride.

The resulting acyl chloride can then react with ammonia (B1221849) or a primary/secondary amine to form the corresponding nicotinamide. For instance, 2-chloro-6-methylnicotinic acid is converted to 2-chloro-6-methylnicotinamide (B1585770) by first reacting it with oxalyl chloride to form the acyl chloride, followed by treatment with ammonium (B1175870) hydroxide. The synthesis of various N-substituted nicotinamides follows a similar pathway, where a desired amine is used in the final step.

Table 4: Representative Amidation Reaction

Carboxylic Acid Reagent(s) Product Reference

Catalytic Approaches in Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.gov These reactions are instrumental in synthesizing biaryl and heteroaryl compounds. mdpi.comlibretexts.org For a molecule like this compound, a precursor such as 2-chloro- or 2-bromo-6-methylnicotinic acid could be coupled with various organoboron reagents to introduce diverse substituents at the C2 position.

The Suzuki-Miyaura reaction typically involves an organoborane (like a boronic acid or ester), a palladium catalyst, and a base. youtube.com The reactivity of halopyridines in these couplings depends on the position of the halogen, with 2- and 4-halopyridines being more reactive than 3-halopyridines. mdpi.com While aryl bromides are common substrates, less reactive aryl chlorides can also be used, often requiring more electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst to facilitate the initial oxidative addition step. libretexts.orgmdpi.com

A significant challenge in pyridine chemistry is the often poor stability and reactivity of pyridine-boronic acids, especially the 2-substituted variants. rsc.org An effective alternative is the use of pyridine sulfinates as nucleophilic coupling partners. These reagents can be coupled with aryl halides under palladium catalysis, offering a process with broad scope and utility where traditional Suzuki-Miyaura reactions may fail. rsc.org

Table 2: Palladium-Catalyzed Coupling of Halopyridines
Coupling PartnersCatalyst System (Example)Reaction TypeSignificanceReference
Halopyridine + Arylboronic AcidPd(PPh₃)₄ / K₃PO₄Suzuki-MiyauraClassic C-C bond formation for biaryl synthesis. nih.gov
Chloropyridine + Arylboronic AcidPd(II) complex with bulky, electron-donating ligandsSuzuki-MiyauraEnables coupling of less reactive but more available chloro-substrates. libretexts.orgmdpi.com
Aryl Halide + Pyridine-2-sulfinatePalladium/Phosphine LigandSulfinate Cross-CouplingOvercomes limitations of unstable pyridine-2-boronic acids. rsc.org

Copper catalysis is a cornerstone of synthetic chemistry, enabling a wide array of transformations including cyclization reactions. While specific examples of copper-mediated cyclizations starting directly from this compound are not prominent in the literature, analogous systems demonstrate the potential of such approaches.

Copper(I) has been shown to catalyze the intramolecular cyclization of alkynoic acids, leading to the formation of enol lactones. sigmaaldrich.com This type of reaction could be envisioned for derivatives of the target compound if a suitable alkyne functionality were introduced. For example, modification of the C2-methyl group to an alkynyl-terminated chain could create a precursor for a copper-mediated macrocyclization.

In another example, copper(I) mediates a denitrogenative macrocyclization to prepare cyclic tetrapeptides. researchgate.net This process involves a ketenimine intermediate that undergoes intramolecular cyclization. Furthermore, copper readily forms complexes with nicotinic acid and its derivatives, often coordinating through the ring nitrogen and the carboxylate group. nih.govnih.gov This inherent coordinating ability could be exploited to facilitate intramolecular reactions, bringing reactive centers into proximity for cyclization.

Exploration of Novel C1 Building Blocks for Thiomethylation

The introduction of the methylthio (-SMe) group, or thiomethylation, is a key step in the synthesis of the title compound. Traditional methods often rely on the use of foul-smelling and volatile reagents like methanethiol. Modern synthetic chemistry has focused on developing odorless and more convenient C1 building blocks for this purpose. researchgate.net

Boron Trifluoride Dimethyl Sulfide Complex (BF₃·SMe₂) The complex BF₃·SMe₂ has emerged as a versatile and user-friendly reagent. It can act as both a Lewis acid activator and a thiomethyl source for the direct C-H thiomethylation of electron-deficient heterocycles, such as pyridines. researchgate.netresearchgate.net This approach avoids the need for pre-functionalization of the ring. BF₃·SMe₂ has also been used to convert aromatic aldehydes into methyl-dithioacetals and to facilitate a three-component cascade reaction involving an aldehyde, a nucleophile, and the reagent itself to form thiomethylated diarylmethanes. nih.govdiva-portal.org

Dimethyl Sulfoxide (B87167) (DMSO) DMSO is an inexpensive, widely available, and low-toxicity solvent that can serve as an excellent C1 source for the methylthio group. Copper-mediated reactions using DMSO as the methylthiolating agent have been developed for several transformations. These include the methylthiolation of aryl halides rsc.orgscispace.com and the direct, regioselective C-H methylthiolation of arenes and heteroarenes. researchgate.netacs.org Additionally, a copper-catalyzed decarboxylative methylthiolation of aromatic carboxylic acids with DMSO provides a direct route to aryl methyl thioethers. rsc.org These methods represent a significant advancement, offering a practical and more environmentally benign alternative to traditional reagents.

Table 3: Novel Reagents for Thiomethylation
ReagentReaction TypeCatalyst/ConditionsAdvantagesReference
BF₃·SMe₂C-H ThiomethylationSolvent-free, heatOdorless, dual-function reagent, no pre-functionalization needed. researchgate.netresearchgate.net
DMSOCoupling with Aryl HalidesCopper catalystInexpensive, low toxicity, readily available C1 source. rsc.orgscispace.com
DMSODecarboxylative CouplingCopper catalystDirect conversion of carboxylic acids to thioethers. rsc.org
DMSOC-H ThiomethylationCopper(II) acetate, airDirect functionalization of C-H bonds. researchgate.netacs.org

Molecular Structure, Conformation, and Energetics

Theoretical Investigations of Molecular Geometry

The molecular geometry of nicotinic acid derivatives has been a subject of interest for computational chemists. Theoretical investigations, particularly using Density Functional Theory (DFT), provide significant insights into the three-dimensional arrangement of atoms and the bonding characteristics of these molecules.

For the related compound, 6-methylnicotinic acid, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been employed to determine its optimized geometry. jocpr.com These studies reveal that the pyridine (B92270) ring, which forms the core of the molecule, is not perfectly planar. The presence of the methyl group introduces slight deviations. Specifically, the methyl group itself deviates from the plane of the heterocyclic ring. jocpr.com This non-planar skeleton is a key feature of its molecular geometry.

In the case of 2-(methylthio)nicotinic acid, another closely related isomer, DFT calculations with the B3LYP/6-311G(d, p) basis set were utilized to analyze its structural parameters. researchgate.net These theoretical calculations are often compared with experimental data from techniques like X-ray diffraction to validate the computational model. For 6-methylnicotinic acid, a good agreement between the optimized parameters from DFT calculations and X-ray diffraction data has been observed. jocpr.com

The following table summarizes selected optimized geometric parameters for 6-methylnicotinic acid, as determined by DFT calculations.

ParameterValue
Bond Angles
O1-C4-C17112.7°
O1-C4-O3122.1°
O3-C4-C17125.2°
Dihedral Angles
H6-C5-C13-C11-121.2°
H6-C5-C13-N1658.8°
H7-C5-C13-C11121.2°
H7-C5-C13-N16-58.5°

Table 1: Selected Optimized Geometric Parameters for 6-methylnicotinic acid from DFT Calculations. jocpr.com

These values highlight the steric effects and electronic interactions that dictate the final three-dimensional structure of the molecule. The repulsion between the oxygen atoms of the carboxylic acid group, for instance, leads to a widening of the O1-C4-O3 and O3-C4-C17 angles from the ideal 120°. jocpr.com

Analysis of Conformational Isomers and Stability

The presence of rotatable bonds in 2-Methyl-6-(methylthio)nicotinic acid allows for the existence of different conformational isomers. The orientation of the carboxylic acid group and the methylthio group relative to the pyridine ring are of particular interest.

Theoretical analyses of 2-(methylthio)nicotinic acid have explored its possible conformations. researchgate.net By rotating the C-C, C-O, and C-S bonds, different stable conformers can be identified. The relative energies of these conformers determine their population at a given temperature. The most stable conformer represents the global minimum on the potential energy surface.

For many nicotinic acid derivatives, the orientation of the carboxylic acid group can be either syn or anti with respect to the pyridine ring nitrogen. The stability of these conformers is influenced by intramolecular hydrogen bonding and steric hindrance.

Energetic Behavior in Various Solvent Environments

The energetic behavior of a molecule can change significantly in the presence of a solvent. The polarizable continuum model (PCM), and specifically the integral equation formalism polarizable continuum model (IEFPCM), is a computational method used to investigate the effects of different solvent environments on molecular properties.

For 2-(methylthio)nicotinic acid, the energetic behavior in various solvents has been studied using the IEFPCM model with the DFT/B3LYP method and the 6-311G(d, p) basis set. researchgate.net This analysis helps in understanding how the molecule's stability and reactivity are influenced by its surroundings. Solvents with different polarities can stabilize or destabilize different conformers to varying extents, potentially altering the conformational equilibrium.

Quantum Chemical Characterization of Ground States

Quantum chemical calculations are essential for characterizing the electronic properties of a molecule in its ground state. These calculations provide information about the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

For 6-methylnicotinic acid, quantum chemical calculations at the DFT B3LYP/6-311+G(d,p) level have been performed. jocpr.com The global minimum energy for the optimized structure was determined to be -476.31856 atomic units (a.u.). jocpr.com

A key aspect of the quantum chemical characterization is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. For 6-methylnicotinic acid, the calculated frontier orbital energy gap is 5.4352 eV. jocpr.com

The molecular electrostatic potential (MESP) map is another valuable tool derived from quantum chemical calculations. The MESP for 6-methylnicotinic acid shows electron-rich regions (characterized by red color) around the two oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. jocpr.com Conversely, the hydrogen atoms represent electron-poor regions (blue color). jocpr.com This information is crucial for understanding intermolecular interactions.

The following table presents some of the calculated molecular properties for 6-methylnicotinic acid.

PropertyValue
Global Minimum Energy-476.31856 a.u.
HOMO-LUMO Energy Gap5.4352 eV
Mean Polarizability (‹α›)95.953 a.u.

Table 2: Calculated Molecular Properties of 6-methylnicotinic acid. jocpr.com

These quantum chemical descriptors provide a comprehensive picture of the electronic structure and reactivity of the molecule in its ground state.

Spectroscopic Characterization and Vibrational Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, investigates the molecular vibrations of 2-Methyl-6-(methylthio)nicotinic acid. These vibrations, which are unique to the molecule's structure, offer a characteristic fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

A comprehensive review of published scientific literature did not yield specific Fourier Transform Infrared (FT-IR) spectroscopic data for this compound. While FT-IR data are available for related compounds such as nicotinic acid and its derivatives, this information is omitted to maintain a strict focus on the title compound. nih.govdocbrown.infochemicalbook.com

Raman Spectroscopy (Micro-Raman)

Detailed experimental data from Micro-Raman spectroscopy for this compound could not be located in the accessible scientific literature. Studies on related molecules like 2-(methylthio)nicotinic acid have been conducted, but specific Raman spectral assignments for this compound are not available. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants for this compound, were not found in a review of available literature. While ¹H NMR spectra for parent compounds like nicotinic acid are documented, data for the title compound remains uncharacterised in the reviewed sources. nih.govdocbrown.info

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Detailed ¹³C NMR spectroscopic information for this compound is not present in the surveyed scientific and chemical databases. The characterization of each carbon atom within the molecule by its chemical shift is therefore not documented in the available literature. docbrown.info

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometric Data

For this compound, predicted mass spectrometry data indicates a monoisotopic mass of 183.0354 g/mol . uni.lu The molecular formula is C₈H₉NO₂S. In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 183.

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct m/z (Predicted)
[M+H]⁺184.0427
[M+Na]⁺206.0246
[M-H]⁻182.0284

This interactive table provides predicted mass-to-charge ratios for common adducts of this compound.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, provides information about the electronic transitions within a molecule and is highly dependent on the aromatic and conjugated systems present.

No specific experimental UV-Vis spectrum for this compound has been reported in the reviewed literature. However, the UV-Vis spectrum of the parent compound, nicotinic acid, in an acidic solution shows characteristic peaks at approximately 213 nm and 261 nm. starna.com These absorptions are attributed to π → π* transitions within the pyridine (B92270) ring.

The introduction of a methyl group and a methylthio group onto the nicotinic acid scaffold would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. Both the methyl group (an auxochrome) and the methylthio group (containing a lone pair of electrons on the sulfur atom) can interact with the π-system of the pyridine ring, influencing the energy of the electronic transitions. Therefore, the λmax values for this compound are predicted to be slightly higher than those of unsubstituted nicotinic acid. For comparison, methyl nicotinate (B505614) has reported UV absorption data available. spectrabase.com

Table 2: UV-Vis Absorption Data for Nicotinic Acid

Compound λmax (nm) Solvent
Nicotinic Acid~213, ~2610.1 M HCl

This interactive table shows the absorption maxima for the parent compound, nicotinic acid. starna.com The values for this compound are expected to be shifted to longer wavelengths.

X-ray Diffraction Studies of Related Derivatives

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While there are no published X-ray diffraction studies for this compound itself, the crystal structures of related nicotinic acid derivatives have been determined, offering valuable insights into the likely solid-state conformation and packing of the target molecule.

For instance, the crystal structure of 6-Methylnicotinic acid has been reported. nist.gov In its crystal lattice, the molecules are nearly coplanar, and the structure is stabilized by intermolecular O-H···N hydrogen bonds and π–π stacking interactions between the pyridine rings of adjacent molecules. nist.gov Another related study on 2-methoxy-4,6-diphenylnicotinonitrile revealed an orthorhombic crystal system, with the pyridine ring at the core of the structure.

Based on these related structures, it can be inferred that this compound would likely crystallize in a structure featuring hydrogen bonding between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. The planarity of the pyridine ring would also likely lead to π–π stacking interactions, which are common in the crystal packing of aromatic compounds. The presence and orientation of the methyl and methylthio substituents would further influence the specific packing arrangement and intermolecular contacts.

Computational Chemistry and Theoretical Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

In the absence of specific studies on 2-Methyl-6-(methylthio)nicotinic acid, we can look at research on similar nicotinic acid derivatives. For instance, studies on other nicotinic acid derivatives have explored their potential as inhibitors for various enzymes through molecular docking. nih.govnih.gov These simulations typically involve preparing the 3D structure of the ligand (this compound) and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. The poses are then scored based on a function that estimates the binding energy.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to study the conformational flexibility of this compound and the stability of its potential complexes with biological targets.

An MD simulation for this compound would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules with ions) and calculating the forces between atoms over a specific period. This allows for the observation of how the molecule moves and changes its shape. Key parameters such as the rotation of the carboxylic acid group and the flexibility of the methylthio side chain would be of particular interest.

For ligand-protein complexes, MD simulations can assess the stability of the binding pose predicted by molecular docking. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time can indicate whether the complex is stable. Furthermore, detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, can provide a more dynamic picture of the binding event. Studies on related compounds have shown that MD simulations are vital for confirming the stability of docked poses and understanding the nuanced movements within the binding pocket. mdpi.com

In Silico Assessment of Molecular Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its potential as a drug candidate. These predictions are based on the molecule's structure and physicochemical properties.

For this compound, various molecular properties can be calculated using computational software. These properties help in assessing its drug-likeness based on established rules like Lipinski's Rule of Five. While specific data for this compound is not published, we can extrapolate the types of properties that would be evaluated based on studies of other small molecules. researchgate.netnih.govmdpi.com

A summary of the types of in silico properties that would be assessed for this compound is presented in the table below. The values for the related compound, 2-(Methylthio)nicotinic acid, are provided for illustrative purposes. nih.gov

PropertyDescriptionIllustrative Value for 2-(Methylthio)nicotinic acid
Molecular Weight The mass of one mole of the substance.169.20 g/mol
LogP (Octanol-water partition coefficient) A measure of the molecule's lipophilicity.1.2
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (N, O).1
Hydrogen Bond Acceptors The number of electronegative atoms (N, O) with lone pairs.3
Topological Polar Surface Area (TPSA) The surface area of polar atoms in a molecule.75.5 Ų
Rotatable Bonds The number of bonds that can rotate freely.2

These parameters are crucial for predicting oral bioavailability and membrane permeability. For instance, a high TPSA is often associated with poor permeability across the blood-brain barrier. The data for 2-(Methylthio)nicotinic acid suggests it would likely adhere to Lipinski's rules, indicating potential for good oral bioavailability. A similar analysis for this compound would be a critical first step in evaluating its pharmacological potential.

Mechanistic Investigations of Chemical Reactions Involving 2 Methyl 6 Methylthio Nicotinic Acid

Role of Reagents and Catalysts in Reaction Selectivity and Efficiency

Information regarding the specific role of various reagents and catalysts in controlling the selectivity and efficiency of reactions involving 2-Methyl-6-(methylthio)nicotinic acid is not detailed in the existing body of scientific work. While general principles of catalysis in organic synthesis are well-established, their specific application to this compound, including how different catalysts might influence the reaction to proceed via one pathway over another, has not been a subject of published research. Consequently, there are no available data tables or detailed research findings to present on this topic.

Applications As Chemical Intermediates and Synthetic Building Blocks

Utility in the Synthesis of Complex Heterocyclic Scaffolds

The structure of 2-Methyl-6-(methylthio)nicotinic acid is particularly well-suited for the synthesis of fused heterocyclic systems. The methylthio group (-SCH₃) at the 6-position is an excellent leaving group and a key handle for intramolecular cyclization reactions. This reactivity is leveraged to construct bicyclic and polycyclic scaffolds, most notably thieno[2,3-b]pyridines.

Research on analogous structures, such as 2-(substituted-thio)-nicotinonitriles, demonstrates this utility. For instance, the Thorpe-Ziegler intramolecular cyclization of nicotinic acid esters and nitriles bearing a 2-RCH₂S- substituent has been shown to produce 3-aminothieno[2,3-b]pyridines. researchgate.net This type of reaction pathway highlights the strategic importance of the sulfur-containing group in forming new rings fused to the original pyridine (B92270) core.

A closely related compound, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile, serves as a direct precursor for preparing various heterocyclic compounds. scirp.org The reaction of this intermediate with α-chloro compounds in the presence of a base leads to the formation of ethyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate. scirp.org This transformation underscores the role of the 2-methylthio group in facilitating the annulation of a thiophene (B33073) ring onto the pyridine framework.

Table 1: Synthesis of Thieno[2,3-b]pyridine from a 2-(Methylthio)nicotinonitrile Derivative scirp.org

Reactant Reagents Product

This synthetic strategy allows for the creation of a diverse range of substituted thienopyridines, which are themselves important scaffolds in medicinal chemistry.

Role in the Development of New Chemical Entities in Organic Synthesis

The nicotinic acid framework is a prevalent motif in many biologically active compounds, including natural products and pharmaceuticals. kyoto-u.ac.jpmdpi.com Consequently, substituted nicotinic acids like this compound are valuable starting materials for the development of new chemical entities (NCEs). The functional groups on the molecule offer multiple points for diversification, allowing chemists to generate libraries of novel compounds for biological screening.

The carboxylic acid can be converted into a wide array of functional groups, such as esters, amides, and hydrazides. For example, studies on ethyl 2-methyl-5-nitro-6-phenylnicotinate show its conversion to the corresponding hydrazide, which is then condensed with various aldehydes to produce a series of hydrazones with potential pharmacological activity. mdpi.com Similarly, 6-methylnicotinic acid serves as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib. chemicalbook.commedchemexpress.com Furthermore, 6-methylnicotinic acid methyl ester is a starting material for the synthesis of 6-methyl nicotine. google.com

These examples, while involving related structures, illustrate a fundamental principle: the substituted nicotinic acid core is a proven template for discovering and developing NCEs. The specific structure of this compound, with its modifiable carboxylic acid and methylthio groups, provides a robust platform for creating novel molecules with tailored electronic and steric properties.

Table 2: Examples of Nicotinic Acid Derivatives as Precursors to NCEs

Precursor Target Compound Class / Name Reference
6-Methylnicotinic acid Etoricoxib (NSAID) chemicalbook.commedchemexpress.com
6-Methylnicotinic acid methyl ester 6-Methyl nicotine google.com

Precursor for Advanced Pyridine and Pyrimidine (B1678525) Derivatives

Beyond fused systems, this compound is a precursor for a variety of advanced, highly substituted pyridine derivatives. The reactivity of its functional groups allows for sequential or orthogonal modifications to build molecular complexity.

The methylthio group is not only a handle for cyclization but can also be displaced by other nucleophiles or oxidized to introduce new functionality. In one study, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile was converted to 5-acetyl-2-ethoxy-6-methylnicotinonitrile by treatment with potassium carbonate in ethanol, demonstrating the facile displacement of the methylthio group by an ethoxy group. scirp.org This type of nucleophilic aromatic substitution allows for the introduction of diverse oxygen, nitrogen, or carbon-based substituents at the 6-position. Oxidation of the methylthio group to the corresponding sulfoxide (B87167) (-SOCH₃) or sulfone (-SO₂CH₃) would further activate the pyridine ring for nucleophilic attack and provide additional opportunities for synthetic diversification.

While direct conversion to pyrimidines from this specific acid is not widely documented, established synthetic routes support its potential as a precursor. For example, the carboxylic acid could be converted to an amide, which could then undergo condensation and cyclization with an appropriate C-N-C building block to form a fused pyrimidine ring, such as a pyridopyrimidine. The pyridine ring itself is a key component in many biologically important molecules, and the ability to use this compound to access highly decorated versions of this heterocycle is of significant interest in synthetic chemistry. kyoto-u.ac.jp

Table of Mentioned Compounds

Compound Name
This compound
3-aminothieno[2,3-b]pyridines
5-Acetyl-6-methyl-2-(methylthio)nicotinonitrile
Ethyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Ethyl 2-chloroacetate
Sodium ethoxide
Ethyl 2-methyl-5-nitro-6-phenylnicotinate
6-Methylnicotinic acid
Etoricoxib
6-Methylnicotinic acid methyl ester
6-Methyl nicotine
5-Acetyl-2-ethoxy-6-methylnicotinonitrile
Potassium carbonate
Pyridine
Pyrimidine

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The industrial synthesis of nicotinic acid and its derivatives has traditionally relied on methods that can be harsh and environmentally taxing. For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) often uses strong oxidizing agents like nitric acid, which can produce nitrous oxide, a potent greenhouse gas. scilit.com This highlights a critical need for greener and more efficient synthetic strategies for producing compounds like 2-methyl-6-(methylthio)nicotinic acid.

Future research could focus on several key areas to improve sustainability:

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. Research into enzymatic approaches for the synthesis of nicotinic acid is already underway, utilizing microbial enzymes to convert precursors like 3-cyanopyridine. nih.gov Future work could explore the development of specific enzymes or engineered microorganisms capable of constructing the this compound scaffold or its precursors, potentially reducing energy consumption and hazardous byproducts. nih.govrsc.org

Advanced Catalysis: The development of novel catalysts is another promising route. Iron-catalyzed cyclization reactions, for example, offer a more environmentally benign alternative to traditional methods for creating pyridine (B92270) rings. nih.gov For the introduction of the methylthio group, research into transition-metal catalyzed C-S bond formation, particularly using more abundant and less toxic metals like nickel or copper, could lead to more efficient and sustainable processes. mdpi.comic.ac.uk Electrocatalysis also presents an emerging frontier for C-S bond formation, potentially using simple, abundant precursors. elsevier.com

Process Intensification: Techniques such as microwave-assisted synthesis and continuous-flow microreactors have been shown to significantly reduce reaction times and improve yields for the synthesis of pyridine derivatives. nih.gov Applying these technologies to the synthesis of this compound could lead to more efficient and scalable production methods.

Sustainable Synthesis Approach Potential Advantages Relevant Research Areas
BiocatalysisMild reaction conditions, high selectivity, reduced waste. Enzyme engineering, whole-cell biotransformation. nih.gov
Advanced CatalysisUse of cheaper and less toxic metals, high efficiency. nih.govic.ac.ukIron-catalyzed cyclization, Nickel/Copper-catalyzed C-S bond formation. nih.govmdpi.com
Process IntensificationShorter reaction times, improved yields, better scalability. nih.govMicrowave-assisted synthesis, continuous-flow microreactors. nih.gov

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry provides powerful tools for the rational design of new molecules with desired properties, saving significant time and resources compared to traditional trial-and-error synthesis. nih.gov For this compound, advanced computational studies, particularly using Density Functional Theory (DFT), can offer deep insights.

Future research in this area could involve:

Predicting Physicochemical Properties: DFT calculations can be employed to predict key properties of this compound and its hypothetical derivatives. This includes electronic properties like HOMO-LUMO energy gaps, which can indicate reactivity, and geometric parameters. researchgate.net

Understanding Substituent Effects: Computational studies can systematically investigate how different substituents on the pyridine ring affect its electronic structure and properties like nucleophilicity. researchgate.netias.ac.in This knowledge is crucial for designing derivatives with tailored reactivity or biological activity.

Modeling Interactions: If this compound or its derivatives are investigated for biological applications, computational docking studies can be used to predict how they might bind to specific protein targets. nih.gov This can guide the design of more potent and selective analogs. For example, studies on other nicotinic acid derivatives have used docking to understand their binding to antimicrobial targets. nih.gov

Computational Method Application in Derivative Design Example from Literature
Density Functional Theory (DFT)Prediction of electronic properties and reactivity. researchgate.netAnalysis of substituent effects on pyridine nucleophilicity. ias.ac.in
Molecular DockingPredicting binding modes to biological targets. nih.govDocking of nicotinoylglycine derivatives to penicillin-binding protein. nih.gov
In Silico ADME/Tox PredictionEarly assessment of drug-likeness and potential toxicity. nih.govToxicity prediction for nicotinoylglycylglycine hydrazide derivatives. nih.gov

Exploration of Novel Chemical Transformations and Reactivity Profiles

The unique combination of a carboxylic acid, a methyl group, and a methylthio group on the pyridine ring of this compound suggests a rich and largely unexplored reactivity profile.

Future research could focus on:

Oxidation of the Thioether: The methylthio group is susceptible to oxidation, which can lead to the corresponding sulfoxide (B87167) and sulfone. masterorganicchemistry.com These oxidized derivatives would have significantly different electronic and steric properties, potentially leading to novel biological activities or applications as synthetic intermediates.

C-H Functionalization: Direct C-H functionalization reactions are a powerful tool in modern organic synthesis. Research could explore the selective functionalization of the C-H bonds on the pyridine ring or the methyl group, opening up avenues to a wide array of new derivatives.

Novel Cyclization Reactions: The functional groups present in the molecule could be used as handles in novel cyclization reactions to build more complex heterocyclic systems. For instance, pyridinium (B92312) 1,4-zwitterionic thiolates have been used in [4+3] cascade cyclization reactions. rsc.org

Cross-Coupling Reactions: The thioether moiety can potentially participate in various cross-coupling reactions, allowing for the introduction of new carbon or heteroatom substituents at the 6-position of the pyridine ring.

Reaction Type Potential Outcome Significance
Thioether OxidationFormation of sulfoxides and sulfones. masterorganicchemistry.comAccess to derivatives with altered electronic and steric properties.
C-H FunctionalizationIntroduction of new functional groups at various positions.Rapid diversification of the molecular scaffold.
Cascade CyclizationsConstruction of complex, fused heterocyclic systems. rsc.orgGeneration of novel chemical entities for screening.
Cross-Coupling ReactionsSubstitution of the methylthio group.Versatile method for introducing a wide range of substituents.

Integration of Chemoinformatics and Machine Learning for Structure-Property Relationships

The fields of chemoinformatics and machine learning are revolutionizing drug discovery and materials science by enabling the prediction of a compound's properties from its structure. nih.govmdpi.com For this compound and its potential derivatives, these approaches offer a powerful way to navigate the vast chemical space and identify promising candidates for specific applications.

Future research directions include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a set of derivatives is synthesized and tested for a particular biological activity, QSAR models can be built to correlate structural features with that activity. mdpi.com These models can then be used to predict the activity of unsynthesized compounds, prioritizing the most promising ones for synthesis. Machine learning algorithms like Support Vector Machines (SVM) and neural networks are commonly used for this purpose. nih.gov

Predicting Physicochemical and Toxicological Properties: Machine learning models can be trained on large datasets to predict a wide range of properties, including solubility, lipophilicity, and potential toxicity. nih.gov Applying these models to virtual libraries of derivatives of this compound can provide an early assessment of their drug-likeness and potential liabilities.

Generative Models for de Novo Design: More advanced machine learning techniques, such as generative models, can be used to design entirely new molecules with desired property profiles. By learning from existing chemical data, these models can propose novel structures based on the this compound scaffold that are optimized for a specific target or set of properties.

Technique Application Potential Impact
QSAR ModelingPredict biological activity based on chemical structure. mdpi.comPrioritize synthesis of the most potent compounds.
Predictive ModelingForecast physicochemical and ADMET properties. nih.govEarly-stage filtering of candidates with poor properties.
Generative ModelsDesign novel molecules with optimized properties.Accelerate the discovery of new lead compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.